molecular formula C7H13Cl2NO B1632441 1-Methylpiperidine-4-carbonyl chloride hydrochloride CAS No. 7462-84-2

1-Methylpiperidine-4-carbonyl chloride hydrochloride

Cat. No.: B1632441
CAS No.: 7462-84-2
M. Wt: 198.09 g/mol
InChI Key: NHTZOVLQKKXFJM-UHFFFAOYSA-N
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Description

1-Methylpiperidine-4-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C7H12ClNO.ClH. It is commonly used in organic synthesis and various industrial applications. This compound is known for its reactivity and versatility in forming various derivatives, making it valuable in chemical research and production.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-4-carbonyl chloride hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperidine with phosgene (COCl2) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at low temperatures to control the exothermic nature of the process. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperidine-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water or aqueous bases, it can hydrolyze to form 1-methylpiperidine-4-carboxylic acid.

    Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane, tetrahydrofuran (THF).

    Catalysts: Tertiary amines, such as triethylamine, are often used to facilitate the reactions.

Major Products Formed:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

Scientific Research Applications

1-Methylpiperidine-4-carbonyl chloride hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: It serves as a building block in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methylpiperidine-4-carbonyl chloride hydrochloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

  • 4-Methyl-1-piperazinecarbonyl chloride hydrochloride
  • 1-Methylpiperidine-4-carboxylic acid hydrochloride

Comparison: 1-Methylpiperidine-4-carbonyl chloride hydrochloride is unique due to its specific reactivity profile and the ability to form a wide range of derivatives. Compared to similar compounds, it offers distinct advantages in terms of reaction conditions and the stability of the resulting products. Its versatility makes it a preferred choice in various synthetic applications.

Properties

IUPAC Name

1-methylpiperidine-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO.ClH/c1-9-4-2-6(3-5-9)7(8)10;/h6H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTZOVLQKKXFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620766
Record name 1-Methylpiperidine-4-carbonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7462-84-2
Record name NSC402182
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methylpiperidine-4-carbonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 1-methyl-piperidine-4-carboxylic acid hydrochloride (11.36 mmol, 2.04 g) and N,N-dimethylformamide (0.129 mmol, 0.01 ml, 9.40 mg) in dichloromethane (10 ml) at 0° C. was added oxalyl chloride (14.76 mmol, 1.40 ml) drop wise. The cooling bath was removed and the reaction mixture stirred at room temperature for 20 hours. Then the reaction mixture was concentrated in vacuo to give 1-methylpiperidine-4-carbonyl chloride hydrochloride (2.5 g).
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.01 mL
Type
catalyst
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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